

# A Comparative Guide to Patient-Reported Outcomes in Spinal Muscular Atrophy Treatments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Spinraza |           |
| Cat. No.:            | B3181795 | Get Quote |

For researchers, scientists, and drug development professionals, understanding the nuances of patient-reported outcomes (PROs) is critical in evaluating the real-world impact of therapies for Spinal Muscular Atrophy (SMA). This guide provides a detailed comparison of three leading SMA treatments: Evrysdi (risdiplam), **Spinraza** (nusinersen), and Zolgensma (onasemnogene abeparvovec), with a focus on quantitative data from key clinical trials and the methodologies employed.

## Quantitative Comparison of Patient-Reported Outcomes

The following tables summarize key patient-reported outcomes from pivotal clinical trials for each of the three SMA treatments. These outcomes are measured using validated scales that assess motor function and developmental milestones.

Table 1: Patient-Reported Outcomes for Evrysdi (risdiplam)



| Clinical Trial | Patient<br>Population                                                                                                        | Outcome<br>Measure | Timepoint | Results                                                                                       |
|----------------|------------------------------------------------------------------------------------------------------------------------------|--------------------|-----------|-----------------------------------------------------------------------------------------------|
| FIREFISH       | Infants with Type<br>1 SMA (1-7<br>months of age)                                                                            | CHOP INTEND        | 12 Months | 90% of infants had a ≥4-point increase from baseline.[1]                                      |
| 36 Months      | 91% of infants treated with risdiplam were alive.[2] Continued improvement or maintenance of motor function was observed.[2] |                    |           |                                                                                               |
| SUNFISH        | Patients with Type 2 or 3 SMA (2-25 years of age)                                                                            | MFM-32             | 12 Months | 58% of patients<br>experienced an<br>improvement of<br>at least 3 points<br>from baseline.[3] |

Table 2: Patient-Reported Outcomes for **Spinraza** (nusinersen)



| Clinical Trial | Patient<br>Population                                      | Outcome<br>Measure                                                                                                             | Timepoint        | Results                                                                                                                                                        |
|----------------|------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ENDEAR         | Infants with infantile-onset SMA (≤ 7 months of age)       | CHOP INTEND                                                                                                                    | Interim Analysis | 51% of infants in<br>the nusinersen<br>group were<br>motor milestone<br>responders,<br>compared to 0%<br>in the sham-<br>control group.[4]                     |
| HINE           | Interim Analysis                                           | A statistically significant difference in the proportion of motor milestone responders was observed in favor of nusinersen.[5] |                  |                                                                                                                                                                |
| CHERISH        | Patients with<br>later-onset SMA<br>(2-12 years of<br>age) | HFMSE                                                                                                                          | 15 Months        | A mean improvement of 4.0 points from baseline was observed in the nusinersen group, compared to a mean decline of 1.9 points in the sham-controlled group.[5] |

Table 3: Patient-Reported Outcomes for Zolgensma (onasemnogene abeparvovec)



| Clinical Trial   | Patient<br>Population                             | Outcome<br>Measure                                                                                                   | Timepoint | Results                                              |
|------------------|---------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|-----------|------------------------------------------------------|
| STR1VE           | Infants with Type<br>1 SMA (< 6<br>months of age) | CHOP INTEND                                                                                                          | 3 Months  | Mean increase of<br>11.7 points from<br>baseline.[6] |
| Bayley-III       | 18 Months                                         | 50% of patients<br>could sit without<br>support for at<br>least 30<br>seconds.[6]                                    |           |                                                      |
| START            | Infants with Type<br>1 SMA (< 6<br>months of age) | CHOP INTEND                                                                                                          | 24 Months | 92% of patients<br>achieved a score<br>of ≥40.[7]    |
| Motor Milestones | Long-Term<br>Follow-up                            | 10 out of 10 children maintained previously achieved motor milestones at an average of over 8 years post- dosing.[8] |           |                                                      |

# **Experimental Protocols**

A detailed understanding of the methodologies used in the key clinical trials is essential for interpreting the patient-reported outcomes.

Table 4: Summary of Experimental Protocols for Key SMA Clinical Trials



| Protocol Aspect                   | FIREFISH<br>(risdiplam)                                                                                                    | ENDEAR<br>(nusinersen)                                                                     | STR1VE<br>(onasemnogene<br>abeparvovec)                                                                               |
|-----------------------------------|----------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Study Design                      | Open-label, two-part study.[2][9]                                                                                          | Phase 3, randomized, double-blind, sham-procedure controlled. [4][10]                      | Phase 3, open-label, single-arm, multicenter.[7][11]                                                                  |
| Patient Population                | Infants aged 1 to 7<br>months with Type 1<br>SMA.[2]                                                                       | Infants with symptom<br>onset at ≤ 6 months of<br>age, aged ≤ 7 months<br>at screening.[4] | Infants under 6 months of age with SMA Type 1.[11]                                                                    |
| Intervention                      | Daily oral<br>administration of<br>risdiplam.[9]                                                                           | Intrathecal injection of<br>nusinersen or sham<br>procedure.[4]                            | One-time intravenous infusion of onasemnogene abeparvovec.[11]                                                        |
| Primary Outcome<br>Measures       | Proportion of infants<br>sitting without support<br>for at least 5 seconds<br>after 12 months of<br>treatment (Part 2).[9] | Proportion of motor<br>milestone responders<br>as assessed by the<br>HINE.[5]              | Proportion of patients who achieve the ability to sit without support for at least 30 seconds at 18 months of age.[6] |
| Key Secondary<br>Outcome Measures | CHOP INTEND score changes, survival without permanent ventilation.[2]                                                      | CHOP INTEND score changes, time to death or permanent ventilation.[12]                     | Survival at 14 months<br>of age, CHOP<br>INTEND score<br>changes.[7][11]                                              |

### **Signaling Pathways and Mechanisms of Action**

Spinal Muscular Atrophy is caused by a deficiency of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene.[13][14] The nearby SMN2 gene also produces SMN protein, but due to a splicing difference, most of the protein is non-functional.[14][15] The three treatments utilize different mechanisms to increase the amount of functional SMN protein.





### Click to download full resolution via product page

Caption: SMA signaling pathway and therapeutic intervention points.

Zolgensma (onasemnogene abeparvovec) is a gene replacement therapy that uses an adeno-associated virus vector (AAV9) to deliver a functional copy of the human SMN1 gene to motor neuron cells.[16][17][18] This allows for the production of the SMN protein that is deficient in SMA patients.[16][19]

**Spinraza** (nusinersen) is an antisense oligonucleotide (ASO) that targets the SMN2 premessenger RNA (pre-mRNA).[20][21] It works by modulating the splicing of SMN2 to increase the inclusion of exon 7, thereby promoting the production of full-length, functional SMN protein. [22]

Evrysdi (risdiplam) is a small molecule that also modifies the splicing of SMN2 pre-mRNA to increase the production of functional SMN protein.[23] It is administered orally and acts systemically.[23]



# Experimental Workflow for Patient-Reported Outcomes

The collection and analysis of patient-reported outcomes in SMA clinical trials follow a structured workflow to ensure data quality and consistency.





Click to download full resolution via product page

Caption: Experimental workflow for PRO collection and analysis.



This guide provides a foundational comparison of patient-reported outcomes for three key SMA treatments. For a deeper analysis, it is recommended to consult the full publications of the cited clinical trials. The development of novel and more sensitive PRO measures remains an active area of research in the SMA field.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. m.youtube.com [m.youtube.com]
- 2. google.com [google.com]
- 3. ir.ptcbio.com [ir.ptcbio.com]
- 4. Results Clinical Review Report (Resubmission): Nusinersen (Spinraza) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biogen and Ionis Pharmaceuticals Announce SPINRAZA (nusinersen) Meets Primary Endpoint at Interim Analysis of Phase 3 CHERISH Study in Later-Onset Spinal Muscular Atrophy | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 6. AveXis presents new data at EPNS continuing to show significant therapeutic benefit of Zolgensma® in prolonging event-free survival now up to 5 years of age in patients with spinal muscular atrophy (SMA) Type 1 [prnewswire.com]
- 7. Symptomatic trials | ZOLGENSMA® (onasemnogene abeparvovec-xioi) [zolgensmahcp.com]
- 8. Symptomatic Clinical Study Results | ZOLGENSMA® [zolgensma.com]
- 9. youtube.com [youtube.com]
- 10. Nusinersen Clinical Trials and Their Results SMAUK [smauk.org.uk]
- 11. SMA type 1: the results of the STR1VE-EU trial confirm the efficacy of Zolgensma -Institut de Myologie [institut-myologie.org]
- 12. Nusinersen for Treatment of Spinal Muscular Atrophy in Presymptomatic Children, Pivotal Trial Participants, and Adults - Practical Neurology [practicalneurology.com]
- 13. m.youtube.com [m.youtube.com]



- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. droracle.ai [droracle.ai]
- 17. Mechanism of Action | ZOLGENSMA® (onasemnogene abeparvovec-xioi) [zolgensma-hcp.com]
- 18. What is the mechanism of Onasemnogene abeparvovec? [synapse.patsnap.com]
- 19. Onasemnogene abeparvovec Wikipedia [en.wikipedia.org]
- 20. The Antisense Oligonucleotide Nusinersen for Treatment of Spinal Muscular Atrophy -PMC [pmc.ncbi.nlm.nih.gov]
- 21. biogenlinc.co.uk [biogenlinc.co.uk]
- 22. What is the mechanism of Nusinersen sodium? [synapse.patsnap.com]
- 23. youtube.com [youtube.com]
- To cite this document: BenchChem. [A Comparative Guide to Patient-Reported Outcomes in Spinal Muscular Atrophy Treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181795#comparing-patient-reported-outcomes-for-different-sma-treatments]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com